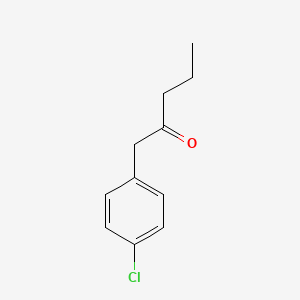
(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one is a natural product found in Scutellaria indica with data available.
Wissenschaftliche Forschungsanwendungen
Natural Source and Structural Features
The compound (S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one is a flavone with interesting structural and chemical properties. It has been isolated from various natural sources, such as Heliotropium taltalense, a Chilean species, where it crystallizes with organic molecules and water molecules in its structure (Brito et al., 2011). This compound features a strong intramolecular hydrogen bond that influences its molecular geometry.
Pharmacological Properties
Antioxidant and Anticholinesterase Activities : This flavone, along with other related compounds, has shown significant scavenging activities in radical quenching assays, indicating potential antioxidant properties. It also exhibited anticholinesterase activities, which could have implications for treating neurological conditions (Xu Yang et al., 2018).
Anti-inflammatory and Antimicrobial Effects : Isolated from Belamcanda chinensis, this compound has demonstrated antimicrobial and anti-inflammatory effects, indicating its potential for treating infections and inflammatory conditions (Benguo Liu et al., 2008).
Anti-angiogenic Activity : A study on a homoisoflavanone structurally similar to this compound, isolated from Cremastra appendiculata, showed potent inhibition of angiogenesis, which is a critical process in tumor growth and metastasis (J. Shim et al., 2004).
Chemical Synthesis and Characterization
The synthesis and characterization of compounds related to (S)-5,7-Dihydroxy-2-(2-hydroxyphenyl)-8-methoxychroman-4-one have been explored, providing valuable insights into the structural aspects and potential modifications for enhancing its pharmacological properties. This includes studies on the synthesis of homoisoflavanones and the analysis of their spectral properties (B. Kirkiacharian et al., 2005), (A. Farajtabar et al., 2013).
Therapeutic Potential
Cytotoxic Properties : Research into chroman-4-one derivatives, closely related to this flavone, has indicated potential cytotoxic properties against various cancer cell lines. This suggests the possibility of using these compounds in cancer chemotherapy (Saeedeh Noushini et al., 2013).
Antioxidant and Radical Scavenging Activity : Studies have highlighted the significant radical scavenging and antioxidant properties of similar hydroxy-1-aryl-isochromans, underlining their potential as therapeutic agents against oxidative stress-related disorders (P. Lorenz et al., 2005).
Eigenschaften
Molekularformel |
C16H14O6 |
|---|---|
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
(2S)-5,7-dihydroxy-2-(2-hydroxyphenyl)-8-methoxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O6/c1-21-15-12(20)6-10(18)14-11(19)7-13(22-16(14)15)8-4-2-3-5-9(8)17/h2-6,13,17-18,20H,7H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
URBNKMKLIWQQRO-ZDUSSCGKSA-N |
Isomerische SMILES |
COC1=C(C=C(C2=C1O[C@@H](CC2=O)C3=CC=CC=C3O)O)O |
SMILES |
COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3O)O)O |
Kanonische SMILES |
COC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(R)-(4-Chlorophenyl)phenylmethyl]formamide](/img/structure/B1643221.png)

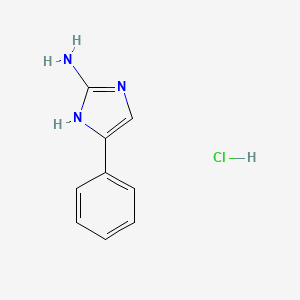

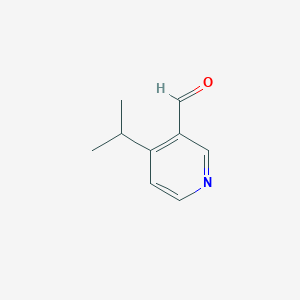
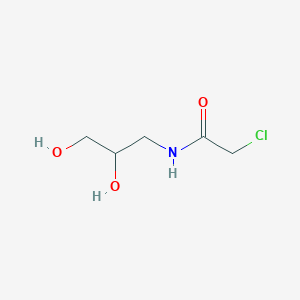
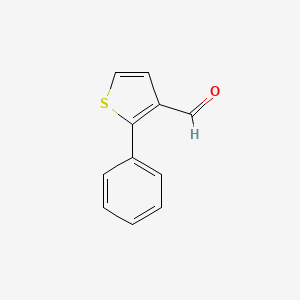
![6-Ethoxycarbonyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridin-4-one](/img/structure/B1643256.png)

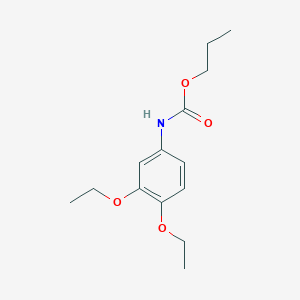

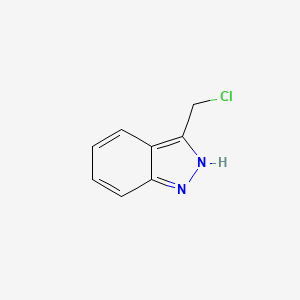
![[((1,1-Dimethylethoxycarbonyl)amino)-2-oxo-1-piperidinyl]-iminomethylcarbamic acid benzyl ester](/img/structure/B1643285.png)
